

Technical Guide: 2-Iodo-3,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodo-3,4-dimethylbenzoic acid

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An In-depth Examination of a Versatile Synthetic Building Block for Research and Development

Abstract

This technical guide provides a comprehensive overview of **2-Iodo-3,4-dimethylbenzoic acid** (CAS No. 129833-31-4), a key aromatic carboxylic acid intermediate. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its significant potential in organic synthesis and medicinal chemistry. Particular emphasis is placed on its role as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic strategies.

Chemical Identity and Physicochemical Properties

2-Iodo-3,4-dimethylbenzoic acid is an aromatic compound characterized by a benzoic acid core substituted with an iodine atom at the 2-position and two methyl groups at the 3- and 4-positions.^[1] This specific substitution pattern imparts unique steric and electronic properties that are highly valuable in chemical synthesis.^[1] The presence of the ortho-iodo group makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a handle for further derivatization.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-Iodo-3,4-dimethylbenzoic acid	[2][3]
CAS Number	129833-31-4	[2][3][4][5]
Molecular Formula	C ₉ H ₉ IO ₂	[2][3]
Molecular Weight	276.07 g/mol	[2][3]
Canonical SMILES	<chem>CC1=C(C)C(I)=C(C=C1)C(=O)O</chem>	[2]
InChI Key	IWMDAMFUdTUSOD-UHFFFAOYSA-N	
Physical Form	Solid	
Purity	Typically ≥97%	[4]
Storage	2-8°C, protect from light	

Synthesis and Purification

The synthesis of **2-Iodo-3,4-dimethylbenzoic acid** is most effectively achieved through the direct electrophilic iodination of its precursor, 3,4-dimethylbenzoic acid. The choice of iodinating agent and reaction conditions is critical to ensure regioselective installation of the iodine atom at the ortho-position to the carboxylic acid group.

2.1. Synthetic Rationale

The carboxylic acid group is an ortho-, para-director; however, it is also deactivating. The two methyl groups at the 3- and 4-positions are activating and ortho-, para-directing. The position most activated for electrophilic substitution is C2, which is ortho to both the C1-carboxylic acid and the C3-methyl group. This inherent electronic bias allows for a highly regioselective iodination. While various iodinating reagents exist, a combination of iodine and a suitable oxidizing agent or a more reactive iodine source is often employed to generate the electrophilic iodine species required for the reaction.

2.2. Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a generalized procedure based on common methods for the iodination of activated aromatic rings.

Materials:

- 3,4-Dimethylbenzoic acid (1.0 equiv)[6]
- Iodine (I₂) (1.1 equiv)
- Silver Trifluoroacetate (AgTFA) (1.1 equiv)[7]
- Dichloromethane (DCM) or similar inert solvent
- Sodium thiosulfate solution (10% w/v)
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

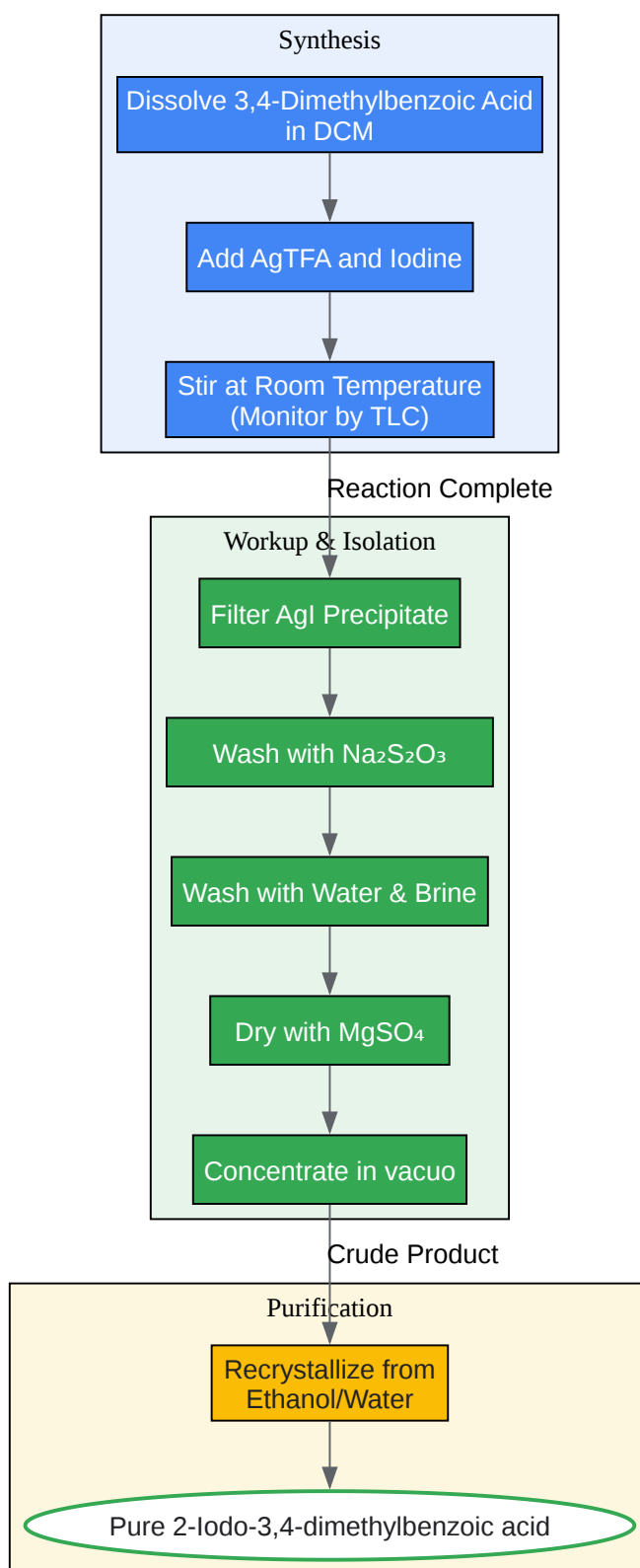
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and protected from light, add 3,4-dimethylbenzoic acid (1.0 equiv) and dissolve it in dichloromethane.
- **Addition of Reagents:** Add silver trifluoroacetate (1.1 equiv) followed by the portion-wise addition of iodine (1.1 equiv) to the stirred solution at room temperature. The use of silver salts with iodine generates a more powerful electrophilic iodinating species.[7]
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, filter the reaction mixture to remove silver iodide precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to quench excess iodine), deionized water, and finally with brine.

- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **2-Iodo-3,4-dimethylbenzoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

2.3. Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis, workup, and purification process.



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Fig 1. Workflow for the synthesis and purification of **2-Iodo-3,4-dimethylbenzoic acid**.

Reactivity and Synthetic Utility

The true value of **2-Iodo-3,4-dimethylbenzoic acid** lies in its utility as a versatile synthetic intermediate. The carbon-iodine (C-I) bond is significantly weaker than corresponding C-Br or C-Cl bonds, making aryl iodides the most reactive halides in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[8]

3.1. Key Reaction Classes

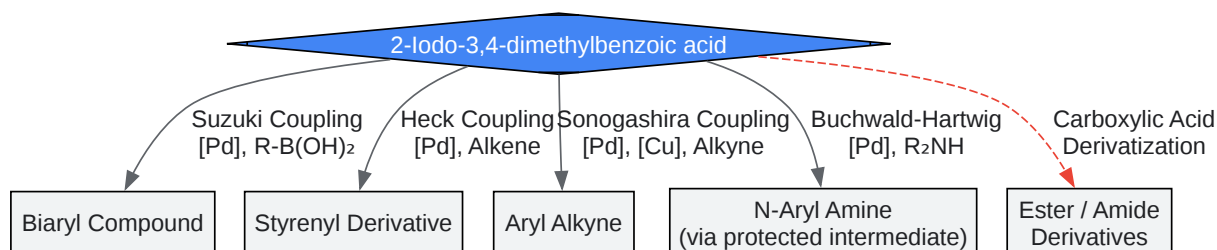
This compound is an ideal substrate for several transformative C-C and C-N bond-forming reactions, including:

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form biaryl compounds. This is a cornerstone for creating complex molecular scaffolds in pharmaceuticals.
- **Heck Coupling:** Reaction with alkenes to form substituted alkenes, enabling the extension of carbon chains.
- **Sonogashira Coupling:** Reaction with terminal alkynes to synthesize aryl alkynes, which are important structures in medicinal chemistry and materials science.
- **Buchwald-Hartwig Amination:** Reaction with amines to form N-aryl products, a critical transformation in the synthesis of countless drug candidates.

The carboxylic acid group can sometimes interfere with or poison the catalyst in these reactions.[9] In such cases, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling step and then hydrolyzed back to the acid post-reaction.[9]

3.2. Diagram of Synthetic Potential

The diagram below illustrates the central role of **2-Iodo-3,4-dimethylbenzoic acid** as a scaffold for diversification.



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Fig 2. Key cross-coupling and derivatization pathways for the title compound.

Applications in Medicinal Chemistry and Drug Development

Substituted benzoic acids are privileged structures in medicinal chemistry. The iodobenzoic acid moiety, in particular, serves as a crucial building block for constructing complex molecules that form the basis of modern therapeutics.^{[10][11]}

- **Scaffold for Lead Optimization:** The compound provides a rigid aromatic core that can be functionalized at two distinct points: the C-I bond and the carboxylic acid. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing a wide array of substituents.
- **Bioisostere and Pharmacophore:** The lipophilic iodine atom can occupy binding pockets and form halogen bonds, influencing a molecule's binding affinity and pharmacokinetic properties.^[11]
- **Precursor to Complex APIs:** Iodobenzoic acids are used in the synthesis pathways of drugs targeting a range of conditions, including inflammation and cancer.^[10] For example, related iodobenzoic acid derivatives have been used to create novel acetylcholinesterase inhibitors for potential Alzheimer's disease therapy and as precursors for radioiodinated imaging agents.^{[12][13]}

Safety and Handling

As with all laboratory chemicals, **2-Iodo-3,4-dimethylbenzoic acid** should be handled with appropriate care in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

Consult the Material Safety Data Sheet (MSDS) from the supplier for complete and detailed safety information.

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- To cite this document: BenchChem. [Technical Guide: 2-Iodo-3,4-dimethylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184061#iupac-name-for-2-iodo-3-4-dimethylbenzoic-acid]

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